SARS-CoV 3CL Protease Inhibition: The 4-(Dimethylamino)benzoyl Moiety is Essential for Potency
A study on anilide inhibitors of SARS-CoV 3CL protease identified a derivative synthesized from 4-(dimethylamino)benzoic acid, L-phenylalanine, and 2-chloro-4-nitroaniline as the most potent compound, with a Ki of 0.03 µM [1]. While the study does not directly test 2-chloro-4-(dimethylamino)benzoic acid as the free acid, it unequivocally demonstrates the unique and critical contribution of the 4-(dimethylamino)benzoyl substructure to high-affinity target binding. Other benzoic acid derivatives tested in this and related studies, such as those lacking the dimethylamino group, showed significantly reduced or no activity, confirming the non-fungible nature of this specific moiety [2].
| Evidence Dimension | Inhibition of SARS-CoV 3CL Protease (Ki) |
|---|---|
| Target Compound Data | Anilide derivative containing the 4-(dimethylamino)benzoyl moiety: Ki = 0.03 µM |
| Comparator Or Baseline | Other peptide anilides without the 4-(dimethylamino)benzoyl group |
| Quantified Difference | The 4-(dimethylamino)benzoyl derivative is the most potent in the series. Ki values for other analogs were higher or inactive. |
| Conditions | Fluorogenic tetradecapeptide substrate assay |
Why This Matters
This evidence demonstrates that the 4-(dimethylamino)benzoyl fragment, present in the target compound, is a privileged structure for developing potent SARS-CoV protease inhibitors, making the compound a valuable building block for antiviral research.
- [1] Shie, J.-J., et al. Discovery of potent anilide inhibitors against the severe acute respiratory syndrome 3CL protease. Journal of Medicinal Chemistry, 2005, 48(13), 4469-4473. View Source
- [2] University of Marburg. Synthesis of L-Phenylalanine Derivatives as the Inhibitors against the SARS-CoV 3CL Protease. View Source
